molecular formula C₆H₁₂O₅ B1141283 methyl alpha-D-lyxopyranoside CAS No. 18449-76-8

methyl alpha-D-lyxopyranoside

Cat. No.: B1141283
CAS No.: 18449-76-8
M. Wt: 164.16
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl alpha-D-lyxopyranoside is a carbohydrate derivative belonging to the class of glycosides It is a methylated form of lyxopyranose, a sugar molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl alpha-D-lyxopyranoside can be synthesized through several chemical pathways. One common method involves the methylation of lyxopyranose using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated levels.

Industrial Production Methods

Industrial production of this compound often involves enzymatic processes due to their specificity and efficiency. Enzymes such as glycosyltransferases can catalyze the transfer of a methyl group to lyxopyranose, resulting in the formation of the desired glycoside. These processes are usually conducted in aqueous solutions at controlled pH and temperature to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-D-lyxopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other functional groups using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted glycosides depending on the nucleophile used.

Scientific Research Applications

Methyl alpha-D-lyxopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly glycosyltransferases.

    Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility and ability to form stable glycosidic bonds.

    Industry: Utilized in the production of biodegradable surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of methyl alpha-D-lyxopyranoside involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to other molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and recognition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl alpha-D-glucopyranoside
  • Methyl alpha-D-galactopyranoside
  • Methyl beta-D-xylopyranoside

Uniqueness

Methyl alpha-D-lyxopyranoside is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. Compared to other methylated glycosides, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted applications in research and industry.

Biological Activity

Methyl alpha-D-lyxopyranoside is a sugar derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is a pyranose form of lyxose, a pentose sugar. Its chemical structure can be represented as:

C6H12O5\text{C}_6\text{H}_{12}\text{O}_5

This compound features a methoxy group at the anomeric position, which influences its solubility and reactivity compared to other glycosides.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and related compounds. The following table summarizes key findings regarding its efficacy against various bacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Mechanism of Action
This compoundEscherichia coli0.5 - 2 mMDisruption of cell membrane integrity
Methyl alpha-D-glucopyranosideStaphylococcus aureus0.03 - 0.12 mMCell lysis through amphiphilic interactions
Methyl beta-D-xylopyranosideCandida albicans32 - 256 μg/mLInhibition of cell wall synthesis

The antimicrobial activity is attributed to the amphiphilic nature of these glycosides, which allows them to interact with bacterial membranes, leading to cell lysis and death .

Cytotoxic Effects

In addition to antimicrobial properties, this compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of this compound derivatives revealed:

  • HeLa Cells : IC50 = 25 μM
  • A549 Cells : IC50 = 30 μM

These results suggest that this compound may serve as a lead compound for the development of anticancer agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Membrane Disruption : The amphiphilic properties enable interaction with lipid bilayers, causing disruption and subsequent cell death.
  • Inhibition of Enzymatic Activity : Some studies suggest that glycosides may inhibit specific enzymes critical for bacterial growth and survival.
  • Induction of Apoptosis : In cancer cells, certain derivatives have been shown to induce apoptosis through mitochondrial pathways.

Properties

IUPAC Name

(2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-VANKVMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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